N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide
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Overview
Description
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide is an organic compound that features a pyridine ring substituted with a pyrrolidine moiety and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with pyrrolidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Step 1: Preparation of pyridine-2-carbothioamide by reacting pyridine-2-carboxylic acid with thionyl chloride, followed by treatment with ammonia.
Step 2: Reaction of pyridine-2-carbothioamide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated pyridine derivatives.
Scientific Research Applications
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar pyrrolidine ring structure.
Pyridine-2-carbothioamide: Shares the pyridine and carbothioamide moieties.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group substitution.
Uniqueness
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide is unique due to the combination of the pyridine, pyrrolidine, and carbothioamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
51078-94-5 |
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Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(pyrrolidin-1-ylmethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c15-11(10-5-1-2-6-12-10)13-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,13,15) |
InChI Key |
DVIAZSNATSADLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CNC(=S)C2=CC=CC=N2 |
Origin of Product |
United States |
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